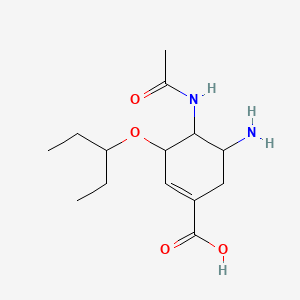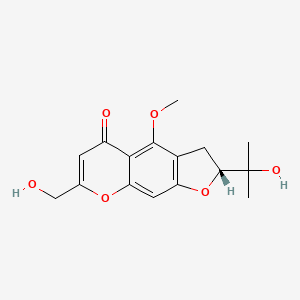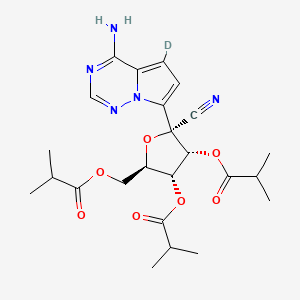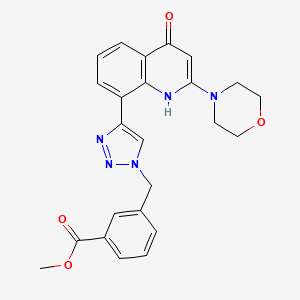
Protein kinase inhibitors 1 hydrochlorid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Homeodomain-interacting protein kinase 2 (HIPK2) is a serine/threonine kinase that plays a crucial role in regulating cell proliferation, survival, and apoptosis. HIPK2 inhibitors are compounds designed to selectively inhibit the activity of HIPK2, thereby modulating its effects on cellular functions. These inhibitors are of significant interest in the fields of cancer research and therapy due to their potential to suppress tumor growth and enhance the efficacy of chemotherapeutic agents .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of HIPK2 inhibitors often involves the modification of existing kinase inhibitor scaffolds. For example, the scaffold of the promiscuous protein kinase CK2 inhibitor TBI was altered to create a new class of HIPK2 inhibitors.
Industrial Production Methods: Industrial production of HIPK2 inhibitors typically involves large-scale organic synthesis techniques. These methods include the use of high-throughput screening to identify potential inhibitor candidates, followed by optimization of the synthetic routes to improve yield and purity. The production process also involves rigorous quality control measures to ensure the consistency and efficacy of the final product .
化学反応の分析
Types of Reactions: HIPK2 inhibitors primarily undergo substitution reactions during their synthesis. These reactions involve the replacement of specific functional groups on the inhibitor scaffold to enhance its binding affinity and selectivity towards HIPK2. Additionally, these inhibitors may undergo oxidation and reduction reactions during their metabolic processing in biological systems .
Common Reagents and Conditions: Common reagents used in the synthesis of HIPK2 inhibitors include various organic solvents, catalysts, and protective groups. Reaction conditions typically involve controlled temperatures, pH levels, and reaction times to ensure optimal yield and selectivity .
Major Products: The major products formed from the synthesis of HIPK2 inhibitors are compounds with high selectivity and efficacy towards HIPK2. These products are characterized by their ability to competitively inhibit the binding of adenosine triphosphate (ATP) to HIPK2, thereby blocking its kinase activity .
科学的研究の応用
HIPK2 inhibitors have a wide range of scientific research applications, particularly in the fields of cancer biology and therapy. These inhibitors are used to study the role of HIPK2 in regulating cell proliferation, apoptosis, and tumor growth. In cancer therapy, HIPK2 inhibitors are investigated for their potential to enhance the efficacy of chemotherapeutic agents by sensitizing cancer cells to drug-induced apoptosis .
By inhibiting HIPK2 activity, these compounds can modulate various signaling pathways involved in disease progression, offering new therapeutic strategies .
作用機序
HIPK2 inhibitors exert their effects by competitively binding to the ATP-binding site of HIPK2, thereby blocking its kinase activity. This inhibition prevents HIPK2 from phosphorylating its target substrates, which include various transcription factors and signaling proteins involved in cell proliferation and apoptosis. The inhibition of HIPK2 activity leads to the suppression of tumor growth and the induction of apoptosis in cancer cells .
The molecular targets and pathways involved in the mechanism of action of HIPK2 inhibitors include the p53 signaling pathway, which is crucial for the regulation of cell cycle and apoptosis. By inhibiting HIPK2, these compounds can enhance the tumor-suppressive functions of p53, thereby promoting cancer cell death .
類似化合物との比較
特性
分子式 |
C18H18ClN5O3S |
|---|---|
分子量 |
419.9 g/mol |
IUPAC名 |
(5Z)-5-[[6-oxo-5-(6-piperazin-1-ylpyridin-3-yl)-1H-pyridin-3-yl]methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C18H17N5O3S.ClH/c24-16-13(7-11(9-21-16)8-14-17(25)22-18(26)27-14)12-1-2-15(20-10-12)23-5-3-19-4-6-23;/h1-2,7-10,19H,3-6H2,(H,21,24)(H,22,25,26);1H/b14-8-; |
InChIキー |
PSLSZGRUEDWPNC-ZXDBEMHSSA-N |
異性体SMILES |
C1CN(CCN1)C2=NC=C(C=C2)C3=CC(=CNC3=O)/C=C\4/C(=O)NC(=O)S4.Cl |
正規SMILES |
C1CN(CCN1)C2=NC=C(C=C2)C3=CC(=CNC3=O)C=C4C(=O)NC(=O)S4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(3aR,6aS)-2-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]-N-[(5-methylpyrazin-2-yl)methyl]-5-oxo-[1,3]benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide](/img/structure/B11932942.png)
![4-amino-6-[[(1R)-1-[8-(1-methyl-6-oxopyridin-3-yl)-1-oxo-2-propan-2-ylisoquinolin-3-yl]ethyl]amino]pyrimidine-5-carbonitrile](/img/structure/B11932949.png)

![(1S,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride](/img/structure/B11932965.png)




![N-[3-[bis[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methyl]amino]propyl]-1-oxoisochromene-3-carboxamide](/img/structure/B11932998.png)


